molecular formula C11H15NO2 B13888878 (6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

Cat. No.: B13888878
M. Wt: 193.24 g/mol
InChI Key: AXJVRESUYVYSDH-UHFFFAOYSA-N
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Description

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is an organic compound belonging to the class of 1-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine typically involves the reaction of 6-methoxy-3,4-dihydro-2H-chromen-2-one with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the chromenone is reacted with methanamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (6-methoxy-3,4-dihydro-2H-chromen-7-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.

    (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: This compound has a similar methanamine group but a different core structure.

    (6-methyl-3,4-dihydro-2H-chromen-2-yl)methylphosphinate: This compound has a phosphinate group instead of a methanamine group .

Uniqueness

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine

InChI

InChI=1S/C11H15NO2/c1-13-9-4-5-11-8(6-9)2-3-10(7-12)14-11/h4-6,10H,2-3,7,12H2,1H3

InChI Key

AXJVRESUYVYSDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2)CN

Origin of Product

United States

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